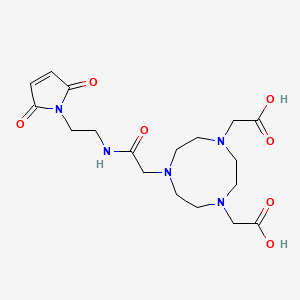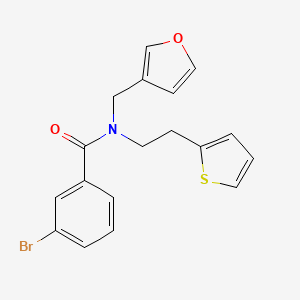
Maleimide-NOTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Maléimide-NOTA est un composé qui combine les fonctionnalités du maléimide et de l'acide 1,4,7-triazacyclononane-1,4,7-triacétique (NOTA). Le maléimide est connu pour sa capacité à former des liaisons thioéther stables avec les groupes thiol, ce qui en fait un outil précieux en bioconjugaison. Le NOTA est un chélateur macrocyclique qui forme des complexes très stables avec les ions métalliques, en particulier les ions gallium. La combinaison de ces deux fonctionnalités dans le Maléimide-NOTA permet un marquage radioactif spécifique au site et d'autres applications en bioconjugaison et en radiopharmacie .
Mécanisme D'action
Target of Action
Maleimide-NOTA primarily targets cysteine residues in bioconjugation technology . The maleimide moiety in this compound reacts with the thiol group in cysteine to form a thiosuccinimide product . This reaction is known as the thiol-Michael addition or the thiol-maleimide reaction .
Mode of Action
The interaction between this compound and its target involves a simple, rapid reaction between a thiol (from cysteine) and a maleimide (from this compound) to generate a thiosuccinimide product . This process is a type of “click chemistry” reaction . The high reactivity of the olefin in the maleimide group is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
This compound affects the biochemical pathways involving cysteine residues . By reacting with the thiol group in cysteine, this compound can modify these residues in a site-selective manner . This modification can impact various biochemical pathways where these cysteine residues play a crucial role.
Pharmacokinetics
It’s known that the compound forms a highly stable complex, which suggests good bioavailability .
Result of Action
The result of this compound’s action is the formation of a thiosuccinimide product . This product is the result of the reaction between a free thiol (from cysteine) and a maleimide (from this compound) . In the context of bioconjugation, this can lead to the modification of proteins or peptides, potentially altering their function or properties .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and solvent conditions . For instance, the thiol-maleimide reaction is chemoselective for thiols at pH 6.5 to 7.5 . Above pH 7.5, free primary amines can react competitively with thiols at the maleimide C=C bond . Furthermore, the reaction proceeds without a catalyst in highly polar solvents such as water, dimethyl sulfoxide (DMSO), N,N’-dimethylformamide (DMF), or N,N’-dimethylacetamide (DMAC), because the polar solvent forms the thiolate ion, which is the active species for the reaction .
Analyse Biochimique
Biochemical Properties
Maleimide-NOTA plays a significant role in biochemical reactions. It can react with cysteine , a crucial amino acid that forms disulfide bonds, contributing to the three-dimensional structure of proteins. This interaction with cysteine allows this compound to bind to peptides and antibodies, enabling their labeling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to bind to cysteine residues in peptides and antibodies . This binding allows for the labeling of these biomolecules, which can then be used in various biochemical applications. The binding of this compound to cysteine residues can also influence the activity of enzymes and other proteins, potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study showed that aminothiomaleimides could be generated extremely efficiently by consecutive conjugation of a thiol and an amine to dibromomaleimides . Furthermore, the amine serves to deactivate the electrophilicity of the maleimide, precluding further reactivity and hence generating stable conjugates .
Metabolic Pathways
This compound is involved in metabolic pathways related to the labeling of peptides and antibodies. It interacts with cysteine residues, which are part of many proteins and enzymes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Deux voies de synthèse de base pour le Maléimide-NOTA impliquent l'utilisation de chélateurs NOTA portant des mono- et bis-maléimides. Ces voies se caractérisent par leur simplicité, leurs temps de réaction courts et leurs méthodes de purification pratiques. La synthèse implique généralement la réaction du N-(2-aminoéthyl)maléimide avec l'un des groupes carboxyle du NOTA pour former une liaison amide .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour le Maléimide-NOTA ne soient pas largement documentées, l'approche générale implique des voies de synthèse évolutives qui garantissent des rendements et une pureté élevés. L'utilisation de matières premières disponibles dans le commerce telles que le (S)-p-SCN-Bn-NOTA et le (S)-p-NH2-Bn-NOTA contribue à maintenir la cohérence et l'efficacité de la production .
Analyse Des Réactions Chimiques
Types de réactions : Cette réaction implique l'addition d'un groupe thiol au maléimide, formant une liaison thioéther stable .
Réactifs et conditions courants :
Réactifs : Composés contenant des thiols, tels que les résidus cystéine dans les protéines.
Produits principaux : Le produit principal de la réaction thiol-maléimide est un adduit de thiosuccinimide, qui est stable dans des conditions physiologiques .
4. Applications de la recherche scientifique
Le Maléimide-NOTA a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.
Chimie :
- Utilisé comme chélateur bifonctionnel pour le marquage radioactif spécifique au site des biomolécules .
- Facilite la conception de structures de ciblage dimériques pour améliorer l'affinité de liaison in vivo en raison de l'effet de multivalence .
Biologie :
- Permet la conjugaison spécifique au site des protéines et des peptides, améliorant la précision des techniques de bioconjugaison .
Médecine :
- Utilisé dans le développement de radiopharmaceutiques pour l'imagerie diagnostique et la radiothérapie ciblée .
- Appliqué dans la création de conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée .
Industrie :
5. Mécanisme d'action
Le mécanisme d'action du Maléimide-NOTA implique la formation d'une liaison thioéther stable entre le groupe maléimide et les groupes thiol présents dans les biomolécules. Cette réaction est très spécifique et se produit rapidement dans des conditions douces. Le maléimide agit comme un accepteur de Michael, tandis que le thiolate (dérivé du groupe thiol) agit comme le donneur de Michael. Le produit thiosuccinimide résultant est stable et résistant au clivage par les agents réducteurs .
Applications De Recherche Scientifique
Maleimide-NOTA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a bifunctional chelator for site-specific radiolabeling of biomolecules .
- Facilitates the design of dimeric targeting structures to enhance in vivo binding affinity due to the multivalency effect .
Biology:
- Enables site-specific conjugation of proteins and peptides, improving the precision of bioconjugation techniques .
Medicine:
- Utilized in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy .
- Applied in the creation of antibody-drug conjugates for targeted cancer therapy .
Industry:
Comparaison Avec Des Composés Similaires
Le Maléimide-NOTA peut être comparé à d'autres réticulants réactifs aux sulfhydryles tels que les haloacétyles et les disulfures de pyridyle.
Composés similaires :
Haloacétyles : Ces composés réagissent également avec les groupes thiol mais forment des liaisons moins stables que les maléimides.
Disulfures de pyridyle : Ces réactifs forment des liaisons disulfure avec les groupes thiol, qui peuvent être clivées dans des conditions réductrices.
Unicité du Maléimide-NOTA :
Propriétés
IUPAC Name |
2-[4-(carboxymethyl)-7-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O7/c24-14(19-3-4-23-15(25)1-2-16(23)26)11-20-5-7-21(12-17(27)28)9-10-22(8-6-20)13-18(29)30/h1-2H,3-13H2,(H,19,24)(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBXLDURQNNQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2804338.png)
![4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B2804339.png)
![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)
![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)
![Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-](/img/structure/B2804345.png)
![N-(furan-2-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2804346.png)
![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2804350.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2804353.png)
![N-(4-ethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2804354.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

